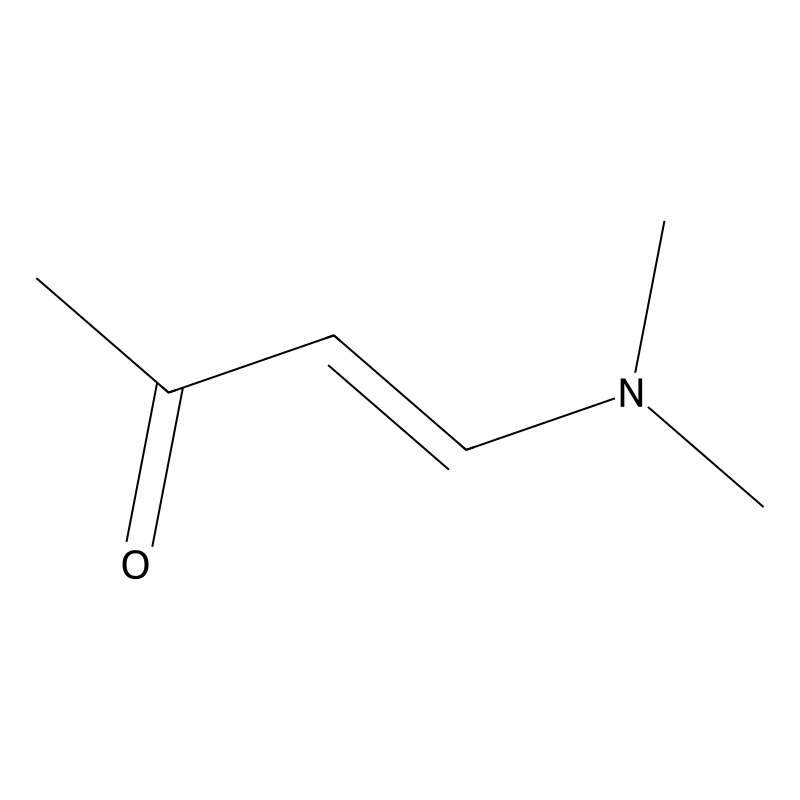

(E)-4-(dimethylamino)but-3-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(E)-4-(dimethylamino)but-3-en-2-one can act as a building block in the synthesis of more complex organic molecules. Its reactive nature, particularly the presence of the conjugated enone system (C=C-C=O), allows it to participate in various organic reactions like aldol condensations, Michael additions, and Diels-Alder cycloadditions. This property makes it valuable for the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and functional materials [, ].

Medicinal Chemistry:

(E)-4-(dimethylamino)but-3-en-2-one has been explored for its potential antimicrobial and antiproliferative activities. Studies have shown its ability to inhibit the growth of various bacterial and fungal strains, as well as some cancer cell lines [, ]. However, further research is needed to determine its efficacy and safety in vivo.

(E)-4-(dimethylamino)but-3-en-2-one is an organic compound with the molecular formula C₆H₁₁NO. It features a double bond between the third and fourth carbon atoms, making it an enamine. The compound is characterized by the presence of a dimethylamino group, which contributes to its chemical reactivity and biological activity. This compound is often utilized in organic synthesis due to its versatility as a building block for various

- Condensation Reactions: It can undergo condensation with various aldehydes and ketones to form more complex structures.

- Michael Addition: The compound acts as a nucleophile in Michael addition reactions, reacting with α,β-unsaturated carbonyl compounds.

- Cycloaddition Reactions: It has been studied for its reactivity in [2+2] cycloadditions with electron-poor acetylenes, producing functionalized buta-1,3-dienes .

Several methods have been developed for synthesizing (E)-4-(dimethylamino)but-3-en-2-one:

- One-Pot Synthesis: A metal-free synthesis method allows for the preparation of this compound from readily available starting materials, such as N,N-dimethylformamide dimethyl acetal .

- Condensation Reactions: The compound can be synthesized through the condensation of dimethylamine with appropriate carbonyl compounds under controlled conditions .

(E)-4-(dimethylamino)but-3-en-2-one serves various applications in organic chemistry:

- Building Block: It is used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Reagent: The compound acts as a reagent in various organic transformations, facilitating the formation of more complex molecules .

Several compounds share structural similarities with (E)-4-(dimethylamino)but-3-en-2-one. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Dimethylamino)butan-2-one | Similar amine and ketone functionality | More saturated structure |

| 3-Dimethylaminopropene | Contains a double bond but lacks carbonyl group | Potentially different reactivity |

| 4-(Aminomethyl)butan-2-one | Contains an amino group instead of dimethylamine | Different biological activity profile |

The uniqueness of (E)-4-(dimethylamino)but-3-en-2-one lies in its specific arrangement of functional groups and double bond configuration, which may influence both its chemical reactivity and biological properties compared to these similar compounds.

Traditional Synthetic Approaches

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains a cornerstone for synthesizing α,β-unsaturated ketones like (E)-4-(dimethylamino)but-3-en-2-one. This base-catalyzed reaction typically involves the condensation of acetophenone derivatives with dimethylamine-containing aldehydes in alcoholic solvents. Recent studies have optimized this process using cationic micellar systems, where cetyltrimethylammonium bromide (CTAB) enhances reaction rates by solubilizing reactants in aqueous media [1]. Diffusion-ordered spectroscopy (DOSY) reveals that CTAB micelles increase the sorption of reactants, with the percentage of solute sorbed (p) rising from 12.8% to 66% as CTAB concentration increases from 5 mM to 54.8 mM (Table 1) [1].

Table 1: CTAB Concentration Effects on Reactant Sorption and Diffusion

| CTAB (mM) | Dfree (10−10 cm2/s) | Dobs (10−10 cm2/s) | p (%) |

|---|---|---|---|

| 5 | 7.51 | 6.69 | 12.8 |

| 10 | 7.51 | 6.41 | 16.9 |

| 54.8 | 7.51 | 4.10 | 51.0 |

Micellar systems not only improve yields but also reduce organic solvent use, aligning with green chemistry principles [1]. For instance, reactions in 2% CTAB achieve 51% sorption, effectively mimicking solvent extraction mechanisms while maintaining ambient conditions [1].

Aldol Condensation

Aldol condensation offers an alternative route, particularly for introducing stereochemical control. The reaction between dimethylamine-functionalized aldehydes and ketones proceeds via enolate intermediates, which undergo nucleophilic addition to form β-hydroxy ketones followed by dehydration [2]. Key to optimizing this pathway is the use of protic solvents like ethanol, which stabilize the enolate and accelerate dehydration. Under basic conditions (e.g., NaOH), yields exceeding 75% are achievable, though competing side reactions such as over-condensation necessitate precise stoichiometric control [2].

Modern Catalytic Strategies

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of (E)-4-(dimethylamino)but-3-en-2-one by reducing reaction times from hours to minutes. A comparative study demonstrated that microwave-assisted Claisen-Schmidt reactions at 60°C achieve 98% yield in 30 minutes, whereas conventional heating requires 6–12 hours for 75–85% yields [4]. The localized superheating effect of microwaves enhances molecular collisions and reduces activation energy, particularly beneficial for reactions involving thermally sensitive intermediates.

Table 2: Microwave vs. Conventional Synthesis Parameters

| Method | Catalyst/Solvent | Yield (%) | Time |

|---|---|---|---|

| Microwave-assisted | NaOH/acetone | 98 | 30 minutes |

| Conventional heating | DMFDMA/toluene | 75–85 | 6–12 hours |

Organocatalytic Approaches

Organocatalysts like L-proline have emerged as powerful tools for enantioselective synthesis. In aldol reactions, L-proline facilitates asymmetric induction through hydrogen-bonding interactions, achieving 70–80% yields with enantiomeric excess (ee) values up to 90% [2]. This method avoids transition metals, simplifying purification and enhancing compatibility with pharmaceutical applications.

Industrial-Scale Production Techniques

Continuous Flow Systems

Continuous flow reactors address batch variability and scalability challenges in producing (E)-4-(dimethylamino)but-3-en-2-one. By integrating micellar catalysis with flow chemistry, manufacturers achieve consistent product quality through precise control of residence time and temperature. For example, a tubular reactor operating at 10 mL/min with 54.8 mM CTAB maintains 51% sorption efficiency, mirroring batch performance while enabling 24/7 production [1].

Automated Systems

Automation enhances reproducibility in large-scale synthesis. Robotic platforms equipped with in-line analytics (e.g., FTIR, HPLC) enable real-time adjustment of stoichiometry and pH, reducing human error. A case study using an automated Aldol condensation system reported yield improvements from 75% to 88% through closed-loop optimization of NaOH concentration and mixing speed [2].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant